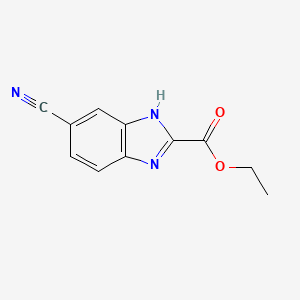
Ethyl 5-Cyanobenzimidazole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-Cyanobenzimidazole-2-carboxylate is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-Cyanobenzimidazole-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation of o-phenylenediamine with ethyl cyanoacetate in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in a solvent such as ethanol or methanol .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-Cyanobenzimidazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzimidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction can produce amine derivatives .
Scientific Research Applications
Ethyl 5-Cyanobenzimidazole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and antiviral agent.
Medicine: Research is ongoing to explore its use in the development of new pharmaceuticals, particularly for treating infections and cancer.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 5-Cyanobenzimidazole-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzyme systems .
Comparison with Similar Compounds
Benzimidazole: The parent compound with a wide range of biological activities.
Methyl 5-Cyanobenzimidazole-2-carboxylate: A similar compound with a methyl group instead of an ethyl group.
5-Nitrobenzimidazole-2-carboxylate: Another derivative with a nitro group at the 5-position.
Uniqueness: this compound is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its ethyl ester group enhances its solubility and reactivity compared to other benzimidazole derivatives.
Properties
Molecular Formula |
C11H9N3O2 |
|---|---|
Molecular Weight |
215.21 g/mol |
IUPAC Name |
ethyl 6-cyano-1H-benzimidazole-2-carboxylate |
InChI |
InChI=1S/C11H9N3O2/c1-2-16-11(15)10-13-8-4-3-7(6-12)5-9(8)14-10/h3-5H,2H2,1H3,(H,13,14) |
InChI Key |
QTYQWUJHYVEINN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC2=C(N1)C=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


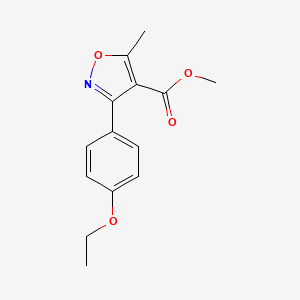
![N-Boc-6,7-dihydro-5H-cyclopenta[c]pyridin-1-amine](/img/structure/B13680385.png)
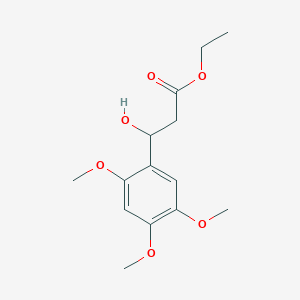
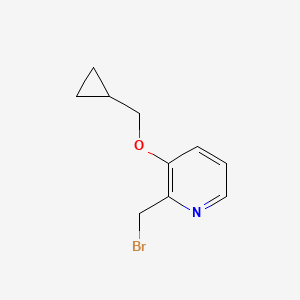


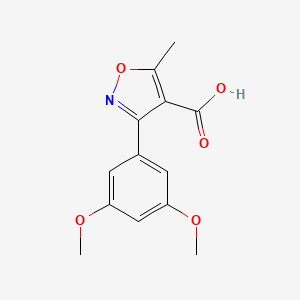
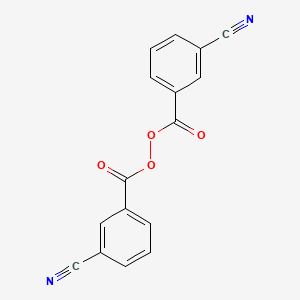





![5-Methoxy-4-oxaspiro[2.5]octan-7-ol](/img/structure/B13680464.png)
